

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone molecular structure and formula

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Compound of Interest

Compound Name: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

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An In-Depth Technical Guide to **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone** (MMMP)

Abstract

This technical guide provides a comprehensive scientific overview of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**, a compound with a significant dual identity. Primarily recognized in industrial chemistry as a highly efficient Type I photoinitiator under trade names like Irgacure 907, it is instrumental in ultraviolet (UV) curing processes for inks and coatings.^{[1][2][3]} Concurrently, its structural similarity to synthetic cathinones has led to its emergence as a new psychoactive substance (NPS), drawing the attention of forensic scientists and regulatory bodies.^{[3][4][5]} This document serves as a core resource for researchers, analytical chemists, and drug development professionals, detailing the molecule's fundamental structure, physicochemical properties, synthesis pathways, mechanisms of action, and validated analytical methodologies for its characterization and detection.

Core Molecular Identity

A precise understanding of the molecular identity is foundational for all scientific investigation. This section elucidates the nomenclature, structure, and fundamental formula of the compound.

Nomenclature and Identifiers

The compound is known by several names across different disciplines, which are summarized below for clarity.

Identifier	Value
Common Name	2-Methyl-4'-(methylthio)-2-morpholinopropiophenone [1] [2] [6] [7] [8] [9]
IUPAC Name	2-methyl-1-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one [4] [6] [8] [9]
CAS Number	71868-10-5 [1] [3] [4] [6] [7] [8] [9] [10]
Synonyms	MMMP, MTMP, Irgacure 907, CACCURE 907 [2] [3] [4] [7] [8]
InChI Key	LWRBVKNFOYUCNP-UHFFFAOYSA-N [4] [6] [8] [11] [12]

Molecular Formula and Weight

- Molecular Formula: C₁₅H₂₁NO₂S[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Molecular Weight: 279.40 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)

Structural Elucidation

The molecule's functionality is derived from its distinct structural components:

- A propiophenone backbone, which forms the core structure.
- A para-substituted phenyl ring containing a methylthio (-SCH₃) group. This group is critical for its photoinitiating properties.
- An alpha-carbon (C_α) substituted with two methyl groups, creating a tertiary carbon center.
- A morpholine ring attached via a nitrogen atom to the alpha-carbon. This amine moiety is characteristic of many cathinone derivatives.

Caption: Molecular structure of **2-Methyl-4'-(methylthio)-2-morpholinopropiophenone**.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices, influencing its solubility, stability, and analytical detection.

Property	Value	Source(s)
Appearance	White to almost white crystalline solid or powder	[3][10]
Melting Point	74-76 °C	[1][10]
Boiling Point	210 °C @ 76 mmHg	[1][10]
Water Solubility	17.9 mg/L @ 20 °C (low)	[10]
LogP	2.92 - 3.09	[6][10]
λ_{max}	230, 307 nm	[3]

Synthesis and Manufacturing Pathways

Understanding the synthetic routes is crucial for both industrial production and for identifying potential impurities that may be present in licit or illicit samples. Two primary strategies are recognized for its synthesis.[2]

Halogen Displacement Strategy

This is a multi-step process that offers high regioselectivity.

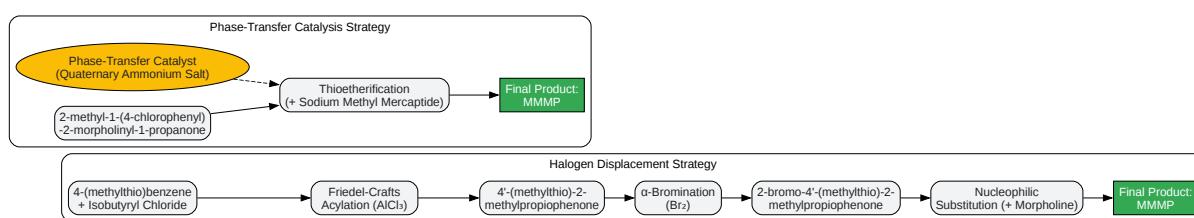
- Friedel-Crafts Acylation: 4-(methylthio)benzene is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form 4'-(methylthio)-2-methylpropiophenone.
- α -Bromination: The resulting ketone is treated with bromine in a suitable solvent like acetic acid to selectively brominate the alpha-carbon, yielding 2-bromo-4'-(methylthio)-2-methylpropiophenone.

- Nucleophilic Substitution: The brominated intermediate is then reacted with morpholine, which acts as a nucleophile, displacing the bromide to form the final product.[2]

Phase-Transfer Catalysis Method

A patented industrial method utilizes a phase-transfer catalyst to facilitate the reaction between a chloro-analogue and a sulfur source.[13] This approach is designed for scalability and environmental efficiency.

- Starting Material: 2-methyl-1-[4-(chlorophenyl)-2-(4-morpholinyl)-1-propanone serves as the precursor.
- Thioetherification: The precursor is reacted with sodium methyl mercaptide in an organic-water two-phase system. A quaternary ammonium salt (e.g., Tetrabutylammonium bromide) acts as a phase-transfer catalyst, shuttling the reactants across the phase boundary to facilitate the reaction and generate the target molecule.[13]



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Caption: Overview of primary synthetic pathways for MMMP.

Mechanism of Action and Applications

Primary Application: Photoinitiation in Polymer Chemistry

MMMP is a Type I photoinitiator, meaning the molecule itself undergoes cleavage upon absorbing UV light to form free radicals.^[2]

- Mechanism: Upon exposure to UV radiation (specifically around 307 nm), the bond between the carbonyl group and the adjacent alpha-carbon cleaves (α -cleavage). This homolytic cleavage generates two distinct radical species: a benzoyl radical and an aminoalkyl radical.
- Initiation: Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomers (e.g., acrylates) in the formulation, starting a chain reaction that leads to rapid curing or drying.^[1] This high efficiency makes it ideal for pigmented UV-curable inks and coatings.^[1]

Emergence as a New Psychoactive Substance (NPS)

The core structure of MMMP contains a substituted cathinone backbone, a class of compounds known for their stimulant effects.^{[3][4]} This structural analogy is the basis for its misuse as an NPS. While its specific pharmacological and toxicological profile as a psychoactive agent is not as extensively studied as traditional cathinones, its presence in forensic casework confirms its distribution and consumption in illicit markets.^[5]

Analytical Methodologies for Characterization

Robust and validated analytical methods are essential for quality control in industrial settings and for identification in forensic toxicology.

Spectroscopic Analysis

NMR provides unambiguous structural information by probing the chemical environment of hydrogen nuclei (^1H NMR).

- Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 20-25 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl_3).^[9]
- Internal Standard: Add tetramethylsilane (TMS) as a 0 ppm reference. For quantitative analysis, a known amount of a stable internal standard like 1,4-bis(trimethylsilyl)benzene (1,4-BTMSB) can be added.^[9]
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire the spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 45 seconds for quantitative accuracy) to ensure full relaxation of all protons.^[9]

- Expected ^1H NMR Chemical Shifts (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~1.65	singlet	6H	Two equivalent methyl groups on the α -carbon
~2.50	singlet	3H	Methyl group of the methylthio moiety (- SCH_3)
~3.70–3.85	multiplet	8H	Protons of the morpholine ring
~7.00-8.00	multiplet	4H	Aromatic protons on the phenyl ring

(Note: Aromatic shifts are approximate and depend on the specific substitution pattern.)

MS is used to determine the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. It is typically coupled with a chromatographic separation technique.

- Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

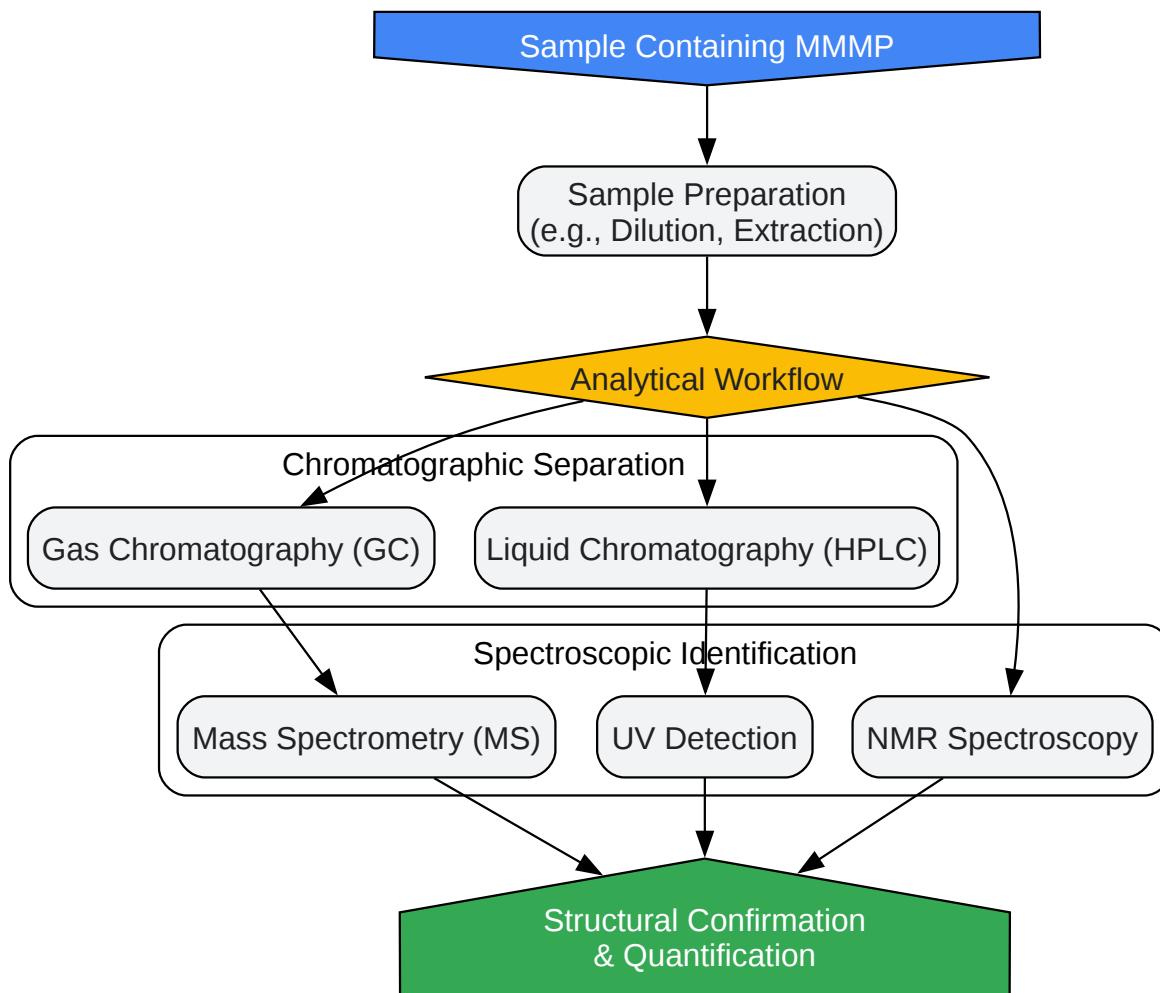
- Sample Preparation: Prepare a dilute solution of the analyte (~1-4 mg/mL) in a volatile organic solvent such as chloroform or methanol.[9] For samples from complex matrices, a liquid-phase extraction may be required.[14]
- GC Column: Use a non-polar capillary column, such as an HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.[9]
- Carrier Gas: Use Helium at a constant flow rate (e.g., 1.5 mL/min).[9]
- Temperature Program:
 - Initial Oven Temperature: 100°C, hold for 1 min.
 - Ramp: Increase to 280°C at a rate of 12°C/min.
 - Final Hold: Hold at 280°C for 9 min.[9]
- Injector and Interface: Set injector and MS transfer line temperatures to 280°C.[9]
- MS Detection: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of 30-550 amu.[9] The resulting mass spectrum provides a unique fragmentation pattern for identification.

Chromatographic Separation

HPLC is a powerful technique for separating and quantifying MMMP, especially in complex mixtures or for purity analysis.

- Protocol: Reverse-Phase (RP) HPLC
 - Column: Utilize a C18 reverse-phase column (e.g., Newcrom R1).[6]
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water is effective. A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), is typically added to improve peak shape.[6]
 - Detection: UV detection at one of the molecule's absorbance maxima (e.g., 307 nm) is suitable for quantification.

- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]



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Caption: A generalized workflow for the analytical characterization of MMMP.

Biological Activity and Metabolism

In Vitro Cytotoxicity

Research has demonstrated that MMMP exhibits toxicity towards human cells in laboratory settings.

- It has been shown to be toxic to human peripheral blood mononuclear cells (PBMCs) at concentrations of 250 µg/mL through a mechanism involving the activation of caspases 3 and 7, which are key enzymes in the apoptotic pathway.[3]
- Another study detected MMMP leaching from plastic containers used for intravenous solutions and found that it decreased the viability of human monocytes in a dose-dependent manner.[14] These findings raise concerns about potential adverse health effects from exposure to this compound.[14]

Human Metabolism and Metabolite Identification

For forensic and clinical toxicology, understanding a compound's metabolism is critical for developing effective detection methods, as the parent compound may be rapidly eliminated from the body.

- Metabolic Pathways: The methylthio group is a primary site for metabolism. It can be oxidized to form sulfoxide and sulfone derivatives.
- Major Metabolite: Studies on human urine samples from individuals who consumed MMMP have identified hydroxy-MMMP-sulfoxide (HO-MMMP-SO) as the main metabolite.[5]
- Forensic Significance: Due to its prevalence and persistence, HO-MMMP-SO is recommended as the primary target for identifying MMMP consumption in urine drug testing, with a suggested cutoff value of 2 ng/mL.[5] This highlights the importance of developing analytical methods that can detect not only the parent drug but also its key metabolites.

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